molecular formula C19H20ClN3O3 B11333189 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11333189
M. Wt: 373.8 g/mol
InChI Key: UJHSPDSZWVUYOP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Introduction of the Dimethylaminoethyl Group: This step can be achieved through a reductive amination reaction, where a dimethylamine is reacted with an aldehyde or ketone precursor.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxazole ring can yield amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylaminoethyl and methylfuran groups, making it less complex.

    N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group, which may affect its biological activity.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H20ClN3O3/c1-12-4-9-17(25-12)16(23(2)3)11-21-19(24)15-10-18(26-22-15)13-5-7-14(20)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24)

InChI Key

UJHSPDSZWVUYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N(C)C

Origin of Product

United States

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